1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromohexyl group attached to the purine ring, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine core, which is 7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reaction is carried out in industrial reactors.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as azides or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring, to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or thiol reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Azido Derivatives: Formed by the substitution of the bromohexyl group with an azide group.
Thiol Derivatives: Formed by the substitution of the bromohexyl group with a thiol group.
Scientific Research Applications
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Comparison with Similar Compounds
1-(5-Azidohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with an azido group instead of a bromo group.
1-(5-Thiohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a thiol group instead of a bromo group.
Uniqueness: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its bromohexyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other similar compounds .
Properties
CAS No. |
65473-51-0 |
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Molecular Formula |
C12H17BrN4O2 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
1-(5-bromohexyl)-7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H17BrN4O2/c1-8(13)5-3-4-6-17-11(18)9-10(15-12(17)19)14-7-16(9)2/h7-8H,3-6H2,1-2H3,(H,15,19) |
InChI Key |
RIMQJVLSLJZEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(NC1=O)N=CN2C)Br |
Origin of Product |
United States |
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